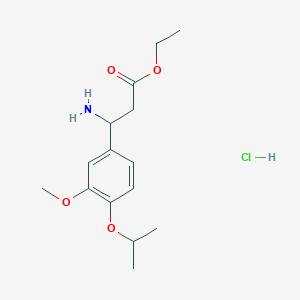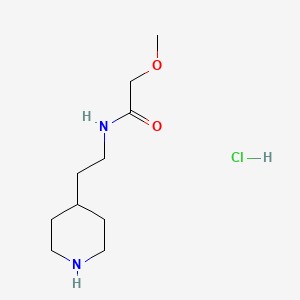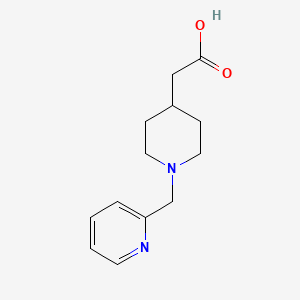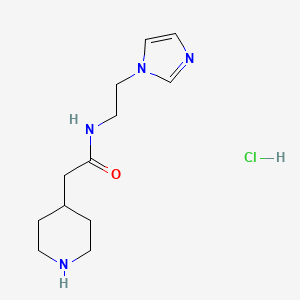
Boc-beta-cyclopenten-1-yl-DL-alanine
Übersicht
Beschreibung
Boc-beta-cyclopenten-1-yl-DL-alanine, or Boc-β-CPA, is a cyclic peptide amino acid (CPAA) that has been used in various scientific research applications, including peptide synthesis and drug discovery. It is a unique amino acid derivative that is not found naturally in proteins and has several advantages over other CPAA derivatives.
Wissenschaftliche Forschungsanwendungen
Boc-β-CPA has been used in various scientific research applications, including peptide synthesis, drug discovery, and protein engineering. It has been used to study the structure and function of proteins, as well as to develop new peptide-based drugs. In addition, it has been used to create novel peptide-based inhibitors of enzymes and to study protein-protein interactions.
Wirkmechanismus
Boc-β-CPA acts as a peptide bond surrogate, allowing for the formation of cyclic peptides. It has been shown to increase the stability of cyclic peptides, which can lead to increased bioavailability and improved pharmacokinetics. In addition, Boc-β-CPA can be used to create peptide-based inhibitors of enzymes by blocking the active sites of enzymes.
Biochemical and Physiological Effects
Boc-β-CPA has been shown to have several biochemical and physiological effects. It has been found to increase the stability of cyclic peptides and to enhance the bioavailability of peptide drugs. In addition, it has been shown to increase the solubility of peptides in aqueous solutions. Furthermore, Boc-β-CPA has been shown to increase the activity of enzymes, which can lead to improved drug efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
Boc-β-CPA has several advantages for lab experiments. It is relatively easy to synthesize, and it can be incorporated into peptide sequences in a single step. In addition, it has been found to increase the stability of cyclic peptides and to enhance the bioavailability of peptide drugs. However, there are some limitations to using Boc-β-CPA in lab experiments. It is not found naturally in proteins, so it may not be suitable for certain applications. In addition, it can be difficult to obtain in large quantities.
Zukünftige Richtungen
There are several potential future directions for Boc-β-CPA. It could be used to develop novel peptide-based inhibitors of enzymes, to study protein-protein interactions, and to create novel peptide-based drugs. In addition, it could be used to improve the solubility of peptides in aqueous solutions, to increase the activity of enzymes, and to study the structure and function of proteins. Finally, Boc-β-CPA could be used to create novel cyclic peptides with improved pharmacokinetics and bioavailability.
Eigenschaften
IUPAC Name |
3-(cyclopenten-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10(11(15)16)8-9-6-4-5-7-9/h6,10H,4-5,7-8H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAZNVBLRNCMIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-beta-cyclopenten-1-yl-DL-alanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[(Methylamino)methyl]phenoxy}benzonitrile hydrochloride](/img/structure/B1390259.png)


![1-[(5-Methyl-isoxazol-3-ylcarbamoyl)-methyl]-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid](/img/structure/B1390264.png)
![N-methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride](/img/structure/B1390265.png)

![[3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amine hydrochloride](/img/structure/B1390268.png)
![4-{[(Cyclopropylmethyl)sulfonyl]methyl}piperidine hydrochloride](/img/structure/B1390269.png)
![{[5-(3,4-Dimethoxyphenyl)isoxazol-3-YL]-methyl}amine hydrochloride](/img/structure/B1390270.png)

![1-[(4-Fluoro-phenylcarbamoyl)-methyl]-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid](/img/structure/B1390273.png)

![2-[1,3,4]Oxadiazol-2-yl-piperidine hydrochloride](/img/structure/B1390278.png)
![1-[(5-Methyl-isoxazol-3-ylcarbamoyl)-methyl]-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid](/img/structure/B1390279.png)